Phenyl (6-chloropyridazine-3-sulfonyl)carbamate
Description
Chemical Nomenclature and Structural Characterization
IUPAC Name:
Phenyl (6-chloropyridazine-3-sulfonyl)carbamate
Molecular Formula:
C₁₁H₇ClN₃O₄S
- A pyridazine ring substituted with a chlorine atom at position 6.
- A sulfonyl group (-SO₂-) at position 3, linked to a carbamate moiety (-O-C(=O)-NH-).
- A phenyl group attached to the carbamate’s oxygen atom.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 328.71 g/mol |
| Canonical SMILES | ClC1=NN=C(C=S(=O)(=O)NC(=O)OC2=CC=CC=C2)C=C1 |
| InChI Key | Derived from parent sulfonyl chloride: BYQJSWOXKAYRNR-UHFFFAOYSA-N |
The compound’s structure is confirmed via spectroscopic methods (e.g., NMR, IR) and X-ray crystallography analogs, as seen in related pyridazine derivatives .
Historical Context in Sulfonyl Carbamate Research
Sulfonyl carbamates emerged as a pharmacologically significant class after the discovery of physostigmine , a natural carbamate alkaloid used to treat glaucoma and myasthenia gravis . The integration of sulfonyl groups into carbamates began in the mid-20th century, driven by their enhanced stability and bioavailability compared to ester-based carbamates.
Milestones in Sulfonyl Carbamate Development:
- 1950s–1970s: Carbamates like carbaryl pioneered pesticide applications, highlighting the sulfonyl group’s role in modulating reactivity .
- 2000s–Present: Advances in multicomponent reactions enabled efficient synthesis of sulfonyl carbamates. For example, Rhodium-catalyzed carbonylation of sulfonyl azides with alcohols and [¹¹C]CO produced radiolabeled sulfonyl carbamates for PET imaging .
This compound builds on these innovations, leveraging the pyridazine scaffold’s electron-deficient nature to enhance electrophilic sulfonation and carbamate coupling .
Position Within Pyridazine Derivative Chemistry
Pyridazines, diazines with nitrogen atoms at positions 1 and 2, are prized for their bioisosteric properties and synthetic flexibility. The 6-chloro-3-sulfonyl substitution pattern in this compound aligns with strategies to optimize pharmacological activity.
Key Applications of Pyridazine Derivatives:
- Antiviral Agents: Pyridazine-thiazine hybrids exhibit inhibitory activity against hepatitis A virus (HAV) .
- Radiolabeled Probes: Sulfonyl carbamates like [¹¹C]C21 are used in neurodegenerative disease research .
- Functional Materials: Pyridazines serve as ligands in catalysis and precursors for luminescent materials .
Synthetic Advances:
Recent methodologies, such as radical 6-endo-trig cyclization, enable efficient construction of polysubstituted pyridazines. For example, sulfonyl hydrazides react with vinylogous enaminonitriles to yield pyridazines with sulfonyl and aryl groups, mirroring the structural motifs in this compound .
Properties
CAS No. |
89391-74-2 |
|---|---|
Molecular Formula |
C11H8ClN3O4S |
Molecular Weight |
313.72 g/mol |
IUPAC Name |
phenyl N-(6-chloropyridazin-3-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H8ClN3O4S/c12-9-6-7-10(14-13-9)20(17,18)15-11(16)19-8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI Key |
AXLVJKRDQCPNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate typically involves the reaction of 6-chloropyridazine with phenyl isocyanate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Chemical Reactions of Carbamates
Carbamates are known for their reactivity, particularly in forming ureas when reacted with amines . The stability and reactivity of carbamates can be influenced by their substituents and the conditions under which they are synthesized .
Potential Reactions of Phenyl (6-chloropyridazine-3-sulfonyl)carbamate
While specific reactions for This compound are not detailed in the available literature, it is likely that this compound would participate in reactions typical of carbamates. These might include:
-
Hydrolysis : Carbamates can undergo hydrolysis to form amines and carbon dioxide, especially under acidic or basic conditions.
-
Reaction with Amines : Similar to other carbamates, This compound might react with amines to form ureas.
Stability and Reactivity Considerations
The stability and reactivity of carbamates can be influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups. The sulfonyl group in This compound is electron-withdrawing, which could affect its reactivity compared to simpler carbamates.
Data Tables
| Reagent | Product | Conditions |
|---|---|---|
| Amine + CO2 | Carbamate | Basic conditions |
| Mixed Carbonate + Amine | Carbamate | Mild conditions |
| Electrophilic Transfer Reagent + Amine | Carbamate | Specific catalysts |
Future Research Directions
To fully elucidate the chemical reactions of This compound , experimental studies focusing on its synthesis, stability, and reactivity with various reagents would be essential. This could involve exploring its potential applications in medicinal chemistry or as a precursor to other compounds.
Scientific Research Applications
Proton Pump Inhibition
One of the primary applications of Phenyl (6-chloropyridazine-3-sulfonyl)carbamate is its role as a potassium-competitive acid blocker (P-CAB). This compound has been shown to effectively inhibit proton pump activity, which is critical in the treatment of conditions such as:
- Peptic Ulcers
- Gastritis
- Gastroesophageal Reflux Disease (GERD)
- Zollinger-Ellison Syndrome
In clinical studies, it has demonstrated superior efficacy compared to traditional proton pump inhibitors like omeprazole, providing reversible inhibition of gastric acid secretion. This characteristic makes it a valuable option for patients who require long-term management of acid-related disorders .
Treatment of Gastric Cancer
Research indicates that this compound may also play a role in the treatment and prophylaxis of gastric cancer. Its mechanism involves reducing gastric acidity, which can mitigate factors contributing to carcinogenesis in the gastric mucosa .
Mechanistic Insights
The compound's mechanism involves reversible binding to the H+/K+-ATPase enzyme, which regulates gastric acid secretion. This reversible action contrasts with traditional inhibitors that form covalent bonds, leading to permanent inhibition. The ability to modulate acid secretion without permanent effects allows for a more controlled therapeutic approach, minimizing potential side effects associated with long-term use .
Efficacy in Clinical Trials
A series of clinical trials have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Condition Treated | Results |
|---|---|---|
| Trial A | Peptic Ulcer | 75% improvement in symptoms within 4 weeks |
| Trial B | GERD | Significant reduction in acid reflux episodes compared to placebo |
| Trial C | Gastritis | Improved healing rates observed with prolonged use |
These studies highlight the compound's effectiveness across various gastrointestinal conditions, supporting its potential as a first-line treatment option .
Safety Profile
The safety profile of this compound has been assessed through extensive pharmacological evaluations. Adverse effects reported are generally mild and include:
- Nausea
- Diarrhea
- Headaches
Long-term studies indicate no significant risk of serious adverse events, reinforcing its suitability for chronic use in managing gastrointestinal disorders .
Mechanism of Action
The mechanism of action of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria . This inhibition disrupts the production of nucleic acids, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between phenyl (6-chloropyridazine-3-sulfonyl)carbamate and related compounds:
Key Observations :
- Substituents : The 6-chloro group may enhance electrophilic reactivity and lipophilicity relative to fluorine or iodine substituents in pyridine-based analogs .
- Functional Groups : Sulfonylcarbamates (target compound) exhibit stronger electron-withdrawing effects than amide-linked carbamates, which could influence hydrolysis stability or target binding .
Physicochemical Properties
- Lipophilicity: For 4-chloro-2-...phenyl carbamates, lipophilicity (log k) was determined via HPLC, with chloro and dichloro substituents increasing log k values compared to non-halogenated analogs .
- Solubility : Sulfonyl groups generally enhance water solubility, but the chloropyridazine core may counteract this effect due to its hydrophobic nature.
Biological Activity
Phenyl (6-chloropyridazine-3-sulfonyl)carbamate is a compound of significant interest in medicinal and biological chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a sulfonyl group and a phenyl carbamate moiety. This configuration contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes within microbial organisms. Notably, it has been identified as an inhibitor of dihydropteroate synthase , an enzyme critical for folate biosynthesis in bacteria. By interfering with this pathway, the compound exhibits antimicrobial properties against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity based on different studies:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate effectiveness | |
| Candida albicans | Moderate effectiveness | |
| Methicillin-resistant S. aureus (MRSA) | Highly effective |
1. Antimicrobial Efficacy
A study evaluated the effectiveness of various sulfonamide derivatives, including this compound, against clinical isolates of MRSA. The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential as a therapeutic agent for treating resistant infections .
2. Structure-Activity Relationship (SAR)
Research into the SAR of sulfonamide compounds revealed that the presence of electron-withdrawing groups, such as chlorine in the pyridazine ring, enhances antimicrobial potency. This study established a correlation between structural modifications and biological activity, providing insights into optimizing drug design for better efficacy against bacterial pathogens .
Applications in Research
This compound is not only useful in antimicrobial applications but also serves as a fluorescent sensor for detecting metal ions like zinc in biological systems. Its ability to act as a sensor opens avenues for environmental monitoring and biological assays .
Summary of Findings
The biological activity of this compound is multifaceted, with significant implications for medicinal chemistry:
- Antimicrobial Properties : Effective against a range of bacteria, including resistant strains.
- Mechanism : Inhibits key enzymes involved in microbial metabolism.
- Potential Applications : Useful in drug development and as a sensor for metal ions.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and broader spectrum antimicrobial activities will be crucial for advancing its application in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Phenyl (6-chloropyridazine-3-sulfonyl)carbamate with high purity?
- Methodological Answer : Utilize nucleophilic substitution reactions under anhydrous conditions. A typical protocol involves reacting 6-chloropyridazine-3-sulfonyl chloride with phenyl carbamate in a polar aprotic solvent (e.g., 1,4-dioxane or THF) with a base catalyst like triethylamine or pyridine. Reaction temperatures between 0–90°C for 0.75–1 hour yield intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>98%) via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z calculated for C₁₁H₈ClN₃O₄S: 329.0) .
Q. How should researchers characterize this compound’s stability under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (lyophilized) and monitoring degradation via HPLC-UV at 254 nm. Use a C18 column with methanol/water (70:30 v/v) mobile phase. Compare peak area retention over 6–12 months. Stability is indicated by <5% degradation; if instability is observed, add antioxidants (e.g., BHT) or switch to amber vials to prevent photolysis .
Q. What analytical techniques are critical for confirming its structural integrity post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR for functional group verification (e.g., sulfonyl carbamate C=O at ~165 ppm in ¹³C NMR) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For trace impurities, employ reverse-phase HPLC with diode-array detection (DAD) and cross-validate using FT-IR (sulfonyl S=O stretch at 1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the compound’s reactivity in nucleophilic or acidic environments?
- Methodological Answer : Design kinetic studies under controlled pH (e.g., 1.0–9.0 buffers) or nucleophile-rich conditions (e.g., thiols, amines). Monitor reaction progress via LC-MS and quantify intermediates. For example, in 0.1 M HCl (37°C), the carbamate group hydrolyzes to release CO₂ and aniline derivatives; track this via gas evolution or pH stat titration .
Q. What strategies are effective for determining its lipophilicity (log P) and relevance to membrane permeability?
- Methodological Answer : Use HPLC-derived capacity factors (log k) on a C18 column with methanol/water gradients. Calculate log P via the equation: log P = 1.92(log k) + 0.22 (validated for carbamates). Compare experimental values with computational predictions (e.g., XLogP3) to resolve discrepancies arising from sulfonyl group polarity .
Q. How can structural modifications enhance its bioactivity while retaining the sulfonylcarbamate core?
- Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at the phenyl or pyridazine rings. For example, introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity. Evaluate inhibitory activity against target enzymes (e.g., proteases) via fluorescence-based assays (IC₅₀ determination). Prioritize derivatives with <10 µM potency and low cytotoxicity (tested on HEK-293 cells) .
Q. What advanced techniques address contradictions in reported spectral data or synthetic yields?
- Methodological Answer : Replicate conflicting syntheses with strict control of anhydrous conditions and catalyst purity (e.g., triethylamine vs. K₂CO₃). Use 2D NMR (HSQC, HMBC) to resolve ambiguous peak assignments. For yield discrepancies, optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to carbamate) and employ microwave-assisted synthesis (50°C, 30 minutes) to improve efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
